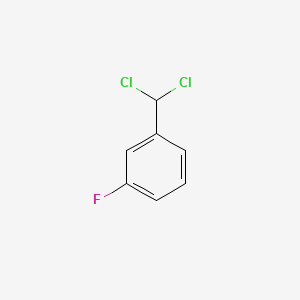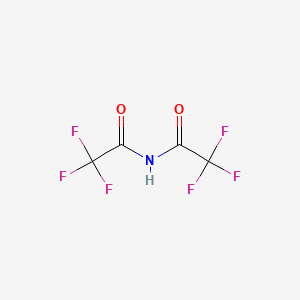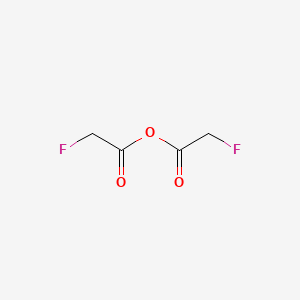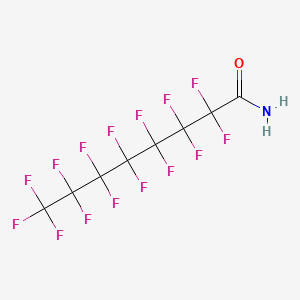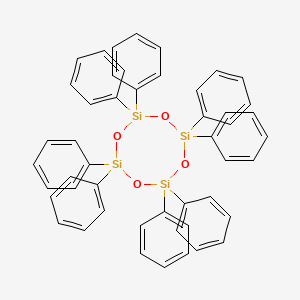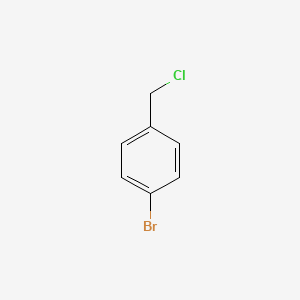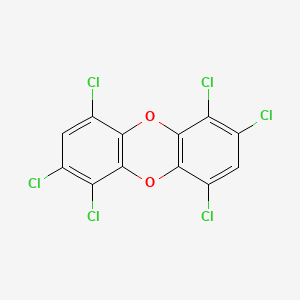
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin
Descripción general
Descripción
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes such as the manufacture of organochlorides, the bleaching of paper, and waste incineration . They are also considered persistent organic pollutants (POPs) due to their long-lasting presence in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination reactions involving dibenzo-p-dioxin as the starting material. The chlorination process typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. it can be produced unintentionally during the manufacture of other chlorinated compounds, such as pesticides and herbicides . The compound can also be formed during the combustion of organic materials in the presence of chlorine, such as in waste incineration processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: More chlorinated dibenzo-p-dioxins.
Reduction: Less chlorinated dibenzo-p-dioxins.
Substitution: Halogenated dibenzo-p-dioxins with different halogen atoms.
Aplicaciones Científicas De Investigación
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin has several applications in scientific research, including:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
Mecanismo De Acción
The toxic effects of 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of molecular events that lead to changes in gene expression. This can result in various toxic outcomes, including disruption of endocrine function, immune suppression, and carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin
Uniqueness
1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin is unique due to its specific pattern of chlorination, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it may exhibit different levels of toxicity and environmental persistence .
Propiedades
IUPAC Name |
1,2,4,6,7,9-hexachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDQMWAWFTDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074042 | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-62-8 | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS455BPQ7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes α-propylene glycol a suitable solvent for the photocatalytic degradation of 1,2,4,6,7,9-HxCDD?
A1: While the study doesn't delve into the specific reasons for α-propylene glycol's suitability, it highlights its effectiveness as a solvent for this process. Further research is needed to understand the underlying chemical interactions between α-propylene glycol, 1,2,4,6,7,9-HxCDD, and the photocatalyst during degradation. Factors like solubility, stability of the reaction intermediates, and potential interactions with the photocatalyst could contribute to the solvent's efficacy.
Q2: The study mentions the detection of lower chlorinated dioxins during the photocatalytic degradation of highly chlorinated PCDDs like 1,2,4,6,7,9-HxCDD. What does this suggest about the degradation mechanism?
A: The detection of lower chlorinated dioxins suggests that reductive dechlorination is a likely mechanism in the photocatalytic degradation of 1,2,4,6,7,9-HxCDD []. This means that the process likely involves the removal of chlorine atoms from the 1,2,4,6,7,9-HxCDD molecule through a reduction reaction, leading to the formation of less chlorinated dioxin byproducts. Further investigation is needed to fully elucidate the specific steps and intermediates involved in this degradation pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



